1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl-
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Overview
Description
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be achieved through several methods:
Chemical Reactions Analysis
Scientific Research Applications
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, analgesic, antibacterial, and neuroprotective activities. It is being investigated for its potential use in developing new therapeutic agents.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials such as polymers and resins due to their excellent thermal stability and mechanical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and pain.
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the chloro and propionyl groups, making it less reactive and potentially less biologically active.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine: This compound has a phenyl group instead of a propionyl group, which may alter its chemical and biological properties.
The presence of the chloro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
21977-20-8 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(7-chloro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(14)13-6-8-3-4-10(12)5-9(8)7-15-13/h3-5H,2,6-7H2,1H3 |
InChI Key |
AVFGEQIITULSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)Cl |
Origin of Product |
United States |
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